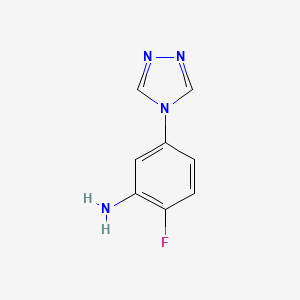![molecular formula C14H16N4OS2 B603224 5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1676074-48-8](/img/structure/B603224.png)
5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thienyl group, and a thiazolo-triazole system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolo-Triazole Core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Attachment of the Thienyl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the thienyl moiety.
Introduction of the Piperidine Ring: The final step could involve nucleophilic substitution or reductive amination to attach the piperidine ring to the thienyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group might yield sulfoxides or sulfones, while reduction of the piperidine ring could produce various piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups might impart desirable characteristics such as conductivity, stability, or reactivity.
Mécanisme D'action
The mechanism of action of “5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-4-ol: A similar compound with a different substitution pattern on the thiazolo-triazole core.
5-[1-piperidinyl(2-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A compound with the thienyl group attached at a different position.
5-[1-piperidinyl(3-furyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: A similar compound with a furan ring instead of a thienyl group.
Uniqueness
“5-[1-piperidinyl(3-thienyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol” is unique due to its specific combination of functional groups and the positions of these groups on the molecular framework
Propriétés
Numéro CAS |
1676074-48-8 |
|---|---|
Formule moléculaire |
C14H16N4OS2 |
Poids moléculaire |
320.4g/mol |
Nom IUPAC |
5-[piperidin-1-yl(thiophen-3-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C14H16N4OS2/c19-13-12(21-14-15-9-16-18(13)14)11(10-4-7-20-8-10)17-5-2-1-3-6-17/h4,7-9,11,19H,1-3,5-6H2 |
Clé InChI |
CXMBMSDURHGBCF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(C2=CSC=C2)C3=C(N4C(=NC=N4)S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


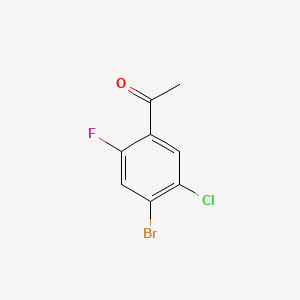
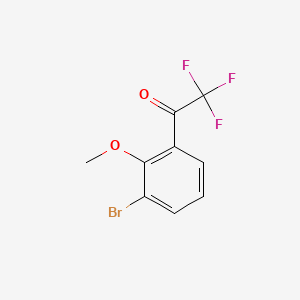
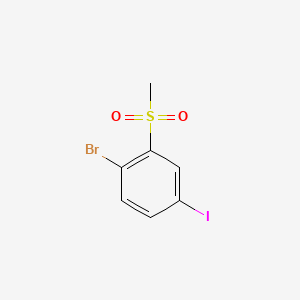
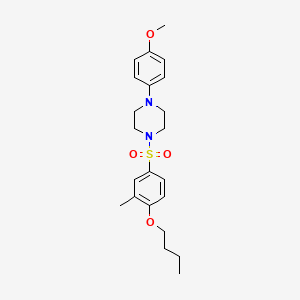
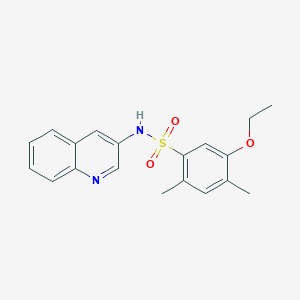
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603154.png)
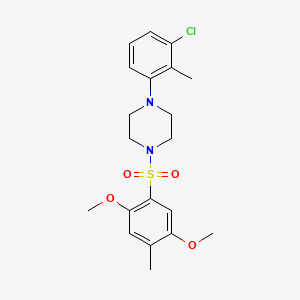
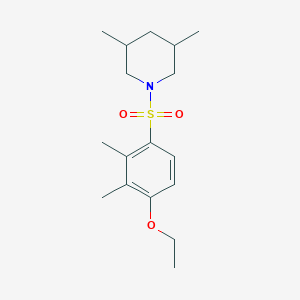
![1-({[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B603159.png)

![4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B603162.png)
